![molecular formula C10H11F2N B2860000 (5,7-Difluoro-2,3-dihydro-1H-inden-1-yl)methanamine CAS No. 1188142-75-7](/img/structure/B2860000.png)
(5,7-Difluoro-2,3-dihydro-1H-inden-1-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5,7-Difluoro-2,3-dihydro-1H-inden-1-yl)methanamine” is a chemical compound with the molecular formula C10H11F2N . It is related to 5,7-Difluoro-2,3-dihydro-1H-inden-1-ol and 5,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride , which are used in various chemical and pharmaceutical applications.
Synthesis Analysis
The synthesis of “(5,7-Difluoro-2,3-dihydro-1H-inden-1-yl)methanamine” and related compounds has been described in the literature . The synthesis typically involves grinding, stirring, and ultrasound irradiation methods . The ultrasound technique has been found to be particularly effective in terms of time and synthetic performance .Molecular Structure Analysis
The molecular structure of “(5,7-Difluoro-2,3-dihydro-1H-inden-1-yl)methanamine” can be analyzed using various spectroscopic techniques . The compound contains a fused cyclopentanone and benzene ring, with two fluorine atoms attached .Physical And Chemical Properties Analysis
The physical and chemical properties of “(5,7-Difluoro-2,3-dihydro-1H-inden-1-yl)methanamine” include a molecular weight of 169.17 . The compound is a white to yellow solid at room temperature . The predicted boiling point is 222.1±40.0 °C and the predicted density is 1.373±0.06 g/cm3 .Scientific Research Applications
Chemical Synthesis
“(5,7-Difluoro-2,3-dihydro-1H-inden-1-yl)methanamine” is used in chemical synthesis . It has a molecular weight of 183.2 and is stored at a temperature of 4°C . It is a liquid compound .
Optoelectronic Applications
This compound has been used in the design of narrow bandgap non-fullerene acceptors (NBG-NFAs) for the fabrication of efficient near-infrared organic solar cells (OSCs) . The chemical structure of the NBG-NFAs contains a D’-D-D’ electron-rich internal core based on a cyclopentadithiophene (or dithienosilole) (D) and alkoxythienyl (D’) core, end-capped with the highly electron-deficient unit 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (A), ultimately providing a A−D’−D−D’−A molecular configuration that enhances the intramolecular charge transfer characteristics of the excited states .
Solar Cell Technology
The compound is used in the development of organic solar cells (OSCs). The OSCs designed using this compound can yield power conversion efficiencies (PCE) of up to 9.0 % . This is particularly high when compared against a range of NBG bulk heterojunction (BHJ) opt blends .
Near-Infrared Optoelectronics
The compound is used in the development of near-infrared (NIR) organic semiconductors . These semiconductors are relevant for enabling efficient semitransparent OSCs .
Antibacterial and Antifungal Studies
Although there is no direct mention of “(5,7-Difluoro-2,3-dihydro-1H-inden-1-yl)methanamine” in antibacterial and antifungal studies, similar compounds have been studied for their antibacterial and antifungal properties .
Quantum Energy Principles
The compound is used in Density of States (DOS) calculations which highlight the maximum density of electrons per energy level . These calculations are very helpful in understanding the electronic transitions .
Safety and Hazards
“(5,7-Difluoro-2,3-dihydro-1H-inden-1-yl)methanamine” may be harmful if swallowed and may cause skin, eye, and respiratory irritation . Proper safety precautions should be taken when handling this compound, including wearing appropriate personal protective equipment and avoiding ingestion, inhalation, and contact with skin and eyes .
Future Directions
The future directions for research on “(5,7-Difluoro-2,3-dihydro-1H-inden-1-yl)methanamine” and related compounds could involve further exploration of their potential applications in pharmaceuticals and organic electronics . More studies are also needed to fully understand their mechanisms of action and safety profiles .
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The compound’s structure suggests it could interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . For example, (5,7-Difluoro-2,3-dihydro-1H-inden-1-yl)methanamine is stored at 4°C, suggesting that it may be sensitive to temperature .
properties
IUPAC Name |
(5,7-difluoro-2,3-dihydro-1H-inden-1-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-8-3-6-1-2-7(5-13)10(6)9(12)4-8/h3-4,7H,1-2,5,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYVBKIKEODEHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1CN)C(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5,7-Difluoro-2,3-dihydro-1H-inden-1-yl)methanamine | |
CAS RN |
1188142-75-7 |
Source
|
Record name | (5,7-difluoro-2,3-dihydro-1H-inden-1-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.